

Navigating the Spectroscopic Landscape of Clenbuterol Hydrochloride: An In-Depth Technical Guide

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | <i>Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate</i> |
| CAS No.: | 21898-45-3 |
| Cat. No.: | B3349424 |

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An Important Note on Chemical Identity: This guide provides a comprehensive analysis of the spectroscopic data for the compound associated with CAS number 21898-45-3, which is Clenbuterol Hydrochloride. The initial topic request also included the chemical name "3,4-Dimethoxy-N-methyl-beta-phenethylamine." It is crucial to clarify that these are two distinct chemical entities.

- Clenbuterol Hydrochloride (CAS: 21898-45-3): A potent β 2-adrenergic agonist, primarily used as a bronchodilator in the treatment of respiratory conditions like asthma.[1][2] Due to its anabolic-like effects, it is also a substance of interest in sports doping and livestock farming.[2]
- 3,4-Dimethoxy-N-methyl-beta-phenethylamine: The hydrochloride salt of this compound has the CAS number 13078-76-7, and the free base is identified by CAS number 3490-06-0. It belongs to the phenethylamine class of compounds, which are known for their psychoactive

properties. Detailed, publicly available spectroscopic data for this specific compound is limited.

This guide will now proceed with an in-depth exploration of the spectroscopic characteristics of Clenbuterol Hydrochloride (CAS: 21898-45-3), as dictated by the provided CAS number.

Introduction for the Researcher

Clenbuterol Hydrochloride is a molecule of significant interest in both pharmaceutical development and regulatory control. Its potent biological activity necessitates precise and unambiguous identification and quantification, for which a thorough understanding of its spectroscopic signature is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of Clenbuterol Hydrochloride. Beyond a mere presentation of data, this document delves into the causality behind experimental choices and provides field-proven insights into the application of these techniques for the comprehensive characterization of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Clenbuterol Hydrochloride, both ^1H and ^{13}C NMR are utilized for identity confirmation.

^1H NMR Spectroscopy

Proton NMR (^1H NMR) provides information on the number of different types of protons and their neighboring environments.

Table 1: ^1H NMR Spectral Data for Clenbuterol Hydrochloride

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|--------------|-------------|------------|
| Data not explicitly found in search results | | | |

While specific, publicly available ^1H NMR spectra with detailed assignments for Clenbuterol Hydrochloride are not abundant in the reviewed literature, its use in the identification of phenethylamines, in general, is well-established.[3] For a molecule like Clenbuterol Hydrochloride, one would expect to observe signals corresponding to the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons of the ethylamine chain, and the protons of the tert-butyl group.

The following is a general protocol for acquiring a ^1H NMR spectrum of a phenethylamine derivative, which can be adapted for Clenbuterol Hydrochloride.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the Clenbuterol Hydrochloride reference standard.
 - Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO- d_6) or Deuterated Methanol (CD_3OD)). The choice of solvent is critical to avoid overlapping signals with the analyte.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumental Analysis:
 - The ^1H NMR spectrum can be acquired on a 300 MHz or higher field NMR spectrometer.
 - Typical acquisition parameters include:
 - Number of scans: 16-64 (to improve signal-to-noise ratio)
 - Relaxation delay: 1-5 seconds

- Pulse width: 30-45 degrees
- The chemical shifts are typically referenced to the residual solvent peak (e.g., DMSO at ~2.50 ppm).
- Data Processing and Interpretation:
 - The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.
 - The spectrum is then phased and baseline corrected.
 - Integration of the peaks provides the relative ratio of protons.
 - Analysis of chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants allows for the assignment of each signal to a specific proton in the molecule.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule.

Table 2: ¹³C NMR Spectral Data for Clenbuterol Hydrochloride

| Chemical Shift (ppm) | Assignment |
|---|------------|
| Data not explicitly found in search results | |

Similar to ¹H NMR, while the use of ¹³C NMR for the characterization of Clenbuterol Hydrochloride is mentioned in the literature, specific peak assignments are not readily available in the public domain. A typical ¹³C NMR spectrum of Clenbuterol Hydrochloride would show distinct signals for the aromatic carbons, the carbon bearing the hydroxyl group, the methylene carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

II. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of Clenbuterol Hydrochloride, particularly in complex matrices.

Electron Ionization (EI) Mass Spectrometry

While not the primary method for quantitative analysis in complex samples, EI-MS is useful for structural elucidation of the pure substance. The fragmentation pattern provides a "fingerprint" of the molecule.

Table 3: Key Fragments in the EI Mass Spectrum of Clenbuterol

| m/z | Interpretation |
|-----|--|
| 276 | Molecular Ion [M] ⁺ |
| 203 | [M - C ₄ H ₉ N] ⁺ |
| 259 | [M - H ₂ O] ⁺ |
| 168 | |
| 132 | |

Note: The fragmentation of the hydrochloride salt may differ slightly or show additional peaks related to HCl.

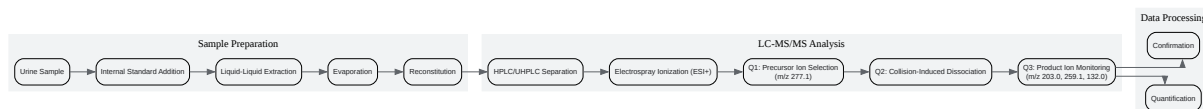
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of Clenbuterol Hydrochloride in biological and environmental samples. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

This protocol is adapted from established methods for the determination of Clenbuterol in human urine.

- Sample Preparation (Solid-Phase Extraction - SPE):
 - To 2 mL of urine, add an internal standard (e.g., Clenbuterol-d9).

- Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether) under acidic and then basic conditions to isolate the analyte.
- The final organic extract is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
- Instrumentation and Conditions:
 - Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A C18 reverse-phase column is commonly used.
 - Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
 - Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode is most common.
 - MS/MS Transitions (Multiple Reaction Monitoring - MRM):
 - Quantifier: 277.1 → 203.0
 - Qualifier 1: 277.1 → 259.1
 - Qualifier 2: 277.1 → 132.0
- Data Analysis:
 - The concentration of Clenbuterol Hydrochloride is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the reference standard.
 - The qualifier ions are monitored to confirm the identity of the analyte.



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Caption: Workflow for the LC-MS/MS analysis of Clenbuterol.

III. Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

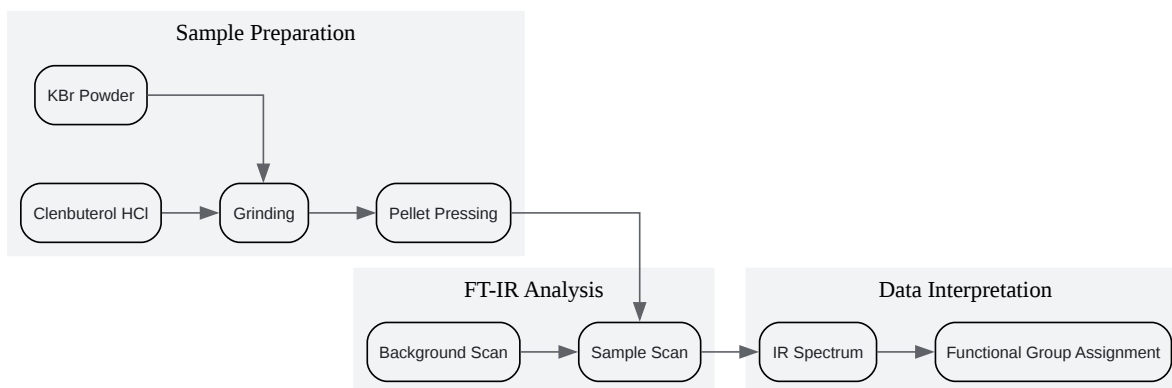
Key IR Absorptions for Clenbuterol Hydrochloride

Table 4: Characteristic IR Absorption Bands for Clenbuterol Hydrochloride

| Wavenumber (cm ⁻¹) | Functional Group | Vibration |
|--------------------------------|------------------|------------------------|
| ~3400 | O-H | Stretching |
| ~3300 | N-H | Stretching (amine) |
| ~2960 | C-H | Stretching (aliphatic) |
| ~1600, ~1470 | C=C | Stretching (aromatic) |
| ~1250 | C-N | Stretching |
| ~1050 | C-O | Stretching |
| ~800-600 | C-Cl | Stretching |

Note: The spectrum of the hydrochloride salt will show a broad absorption for the N-H⁺ stretching of the ammonium salt, typically in the 2400-3000 cm⁻¹ region.

- Sample Preparation:
 - Grind a small amount (1-2 mg) of Clenbuterol Hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumental Analysis:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum.
- Data Analysis:
 - The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
 - The characteristic absorption bands are identified and assigned to the corresponding functional groups in the molecule.



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Caption: Workflow for FT-IR analysis using the KBr pellet method.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.

UV-Vis Absorption Maxima for Clenbuterol Hydrochloride

Clenbuterol Hydrochloride exhibits characteristic absorption maxima in the UV region.

Table 5: UV-Vis Absorption Maxima for Clenbuterol Hydrochloride

| Wavelength (λ_{max}) | Solvent |
|---------------------------------------|---|
| 211, 248, 302 nm | Solvent not specified[3] |
| 242 nm | Water[4] |
| 247 nm | Acetonitrile: 0.3 M Sodium Perchlorate (16:84 v/v)[5] |

The variation in λ_{max} values can be attributed to the different solvent systems used for analysis, a phenomenon known as solvatochromism.

- Sample Preparation:
 - Prepare a stock solution of Clenbuterol Hydrochloride of a known concentration in a suitable UV-transparent solvent (e.g., water, methanol, or ethanol).
 - Prepare a series of dilutions from the stock solution to create a calibration curve.
- Instrumental Analysis:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
 - Record the UV-Vis spectra of the standard solutions over a relevant wavelength range (e.g., 200-400 nm).
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - A calibration curve of absorbance versus concentration can be plotted to determine the concentration of unknown samples based on their absorbance at the λ_{max} .

Conclusion

The spectroscopic data presented in this guide provide a comprehensive toolkit for the identification, characterization, and quantification of Clenbuterol Hydrochloride. The

combination of NMR for structural elucidation, MS for sensitive detection and quantification, IR for functional group analysis, and UV-Vis for chromophore characterization offers a multi-faceted approach to ensure the identity and purity of this important pharmaceutical compound. The detailed experimental protocols serve as a practical resource for researchers in the field, enabling them to apply these powerful analytical techniques with confidence and precision.

References

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